molecular formula C10H13BrO B090708 1-(2-Bromoethoxy)-2,4-dimethylbenzene CAS No. 18800-35-6

1-(2-Bromoethoxy)-2,4-dimethylbenzene

Cat. No.: B090708
CAS No.: 18800-35-6
M. Wt: 229.11 g/mol
InChI Key: XFABTWHRMOSZRA-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2,4-dimethylbenzene is an organic compound with the molecular formula C10H13BrO It is a brominated ether derivative of dimethylbenzene, characterized by the presence of a bromoethoxy group attached to the benzene ring

Scientific Research Applications

1-(2-Bromoethoxy)-2,4-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel polymers and materials with specific properties.

    Pharmaceuticals: Potential use in the synthesis of bioactive compounds and drug development.

    Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-2,4-dimethylbenzene can be synthesized through the reaction of 2,4-dimethylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, facilitating the formation of the bromoethoxy linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted ethers or thioethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethoxy derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-2,4-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethoxy group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with a methoxyethoxy group instead of a dimethylbenzene ring.

    2-Bromoethyl ether: Another brominated ether with different reactivity and applications.

    1-Bromo-2-ethoxybenzene: Similar in structure but with an ethoxy group instead of a bromoethoxy group.

Uniqueness: 1-(2-Bromoethoxy)-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in targeted synthetic applications and the development of specialized materials.

Properties

IUPAC Name

1-(2-bromoethoxy)-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFABTWHRMOSZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629778
Record name 1-(2-Bromoethoxy)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18800-35-6
Record name 1-(2-Bromoethoxy)-2,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18800-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethoxy)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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